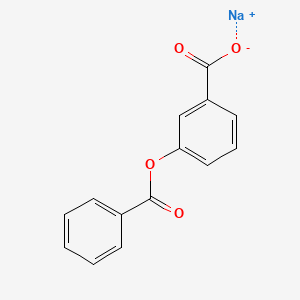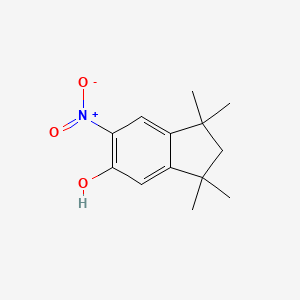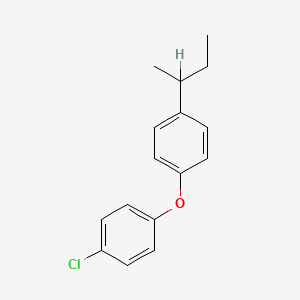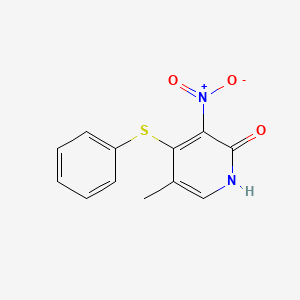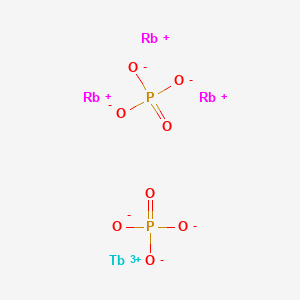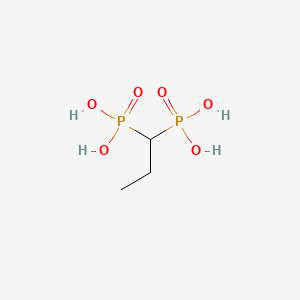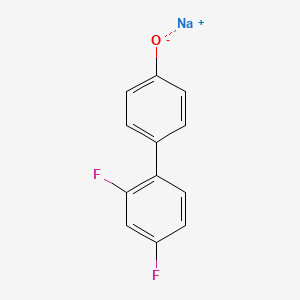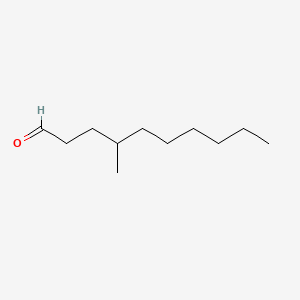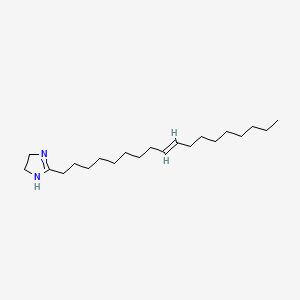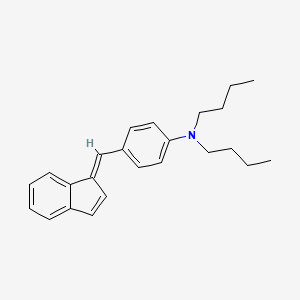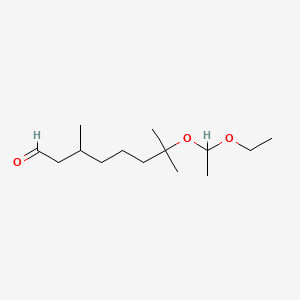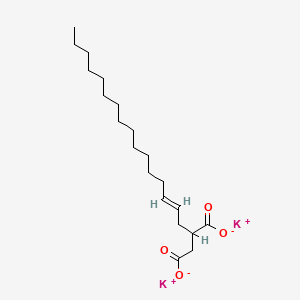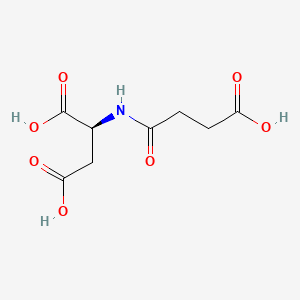
N-Succinyl aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Succinyl aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of other amino acids and in the tricarboxylic acid cycle. The compound has the molecular formula C8H11NO7 and is known for its involvement in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Succinyl aspartic acid can be synthesized through the reaction of aspartic acid with succinic anhydride. The reaction typically involves dissolving aspartic acid in a suitable solvent, such as water or ethanol, and then adding succinic anhydride. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: N-Succinyl aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-Succinyl aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: this compound is used in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of N-succinyl aspartic acid involves its interaction with specific enzymes and metabolic pathways. The compound acts as a substrate for enzymes involved in the tricarboxylic acid cycle, facilitating the conversion of metabolic intermediates. Its succinyl group plays a crucial role in binding to enzyme active sites, enabling catalytic reactions that drive metabolic processes.
Comparison with Similar Compounds
Aspartic Acid: The parent compound, involved in similar metabolic pathways.
N-Succinyl-L,L-diaminopimelic acid: Another succinylated derivative with distinct biological functions.
Succinyl-CoA: A key intermediate in the tricarboxylic acid cycle.
Uniqueness: N-Succinyl aspartic acid is unique due to its specific role in metabolic pathways and its ability to participate in a variety of chemical reactions. Its succinyl group provides distinct reactivity compared to other similar compounds, making it valuable in both research and industrial applications.
Properties
CAS No. |
552299-42-0 |
|---|---|
Molecular Formula |
C8H11NO7 |
Molecular Weight |
233.18 g/mol |
IUPAC Name |
(2S)-2-(3-carboxypropanoylamino)butanedioic acid |
InChI |
InChI=1S/C8H11NO7/c10-5(1-2-6(11)12)9-4(8(15)16)3-7(13)14/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)/t4-/m0/s1 |
InChI Key |
YTMGDVQAVPGKLG-BYPYZUCNSA-N |
Isomeric SMILES |
C(CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


